

An In-depth Technical Guide to 1,3,5-Tris(4-cyanophenyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Tris(4-cyanophenyl)benzene

Cat. No.: B3133020

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CAS Number: 382137-78-2

This technical guide provides a comprehensive overview of **1,3,5-Tris(4-cyanophenyl)benzene**, a key building block in the field of materials science. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the development of advanced materials such as Covalent Organic Frameworks (COFs).

Core Compound Properties

1,3,5-Tris(4-cyanophenyl)benzene is a C₃-symmetric molecule characterized by a central benzene ring substituted at the 1, 3, and 5 positions with 4-cyanophenyl groups. This planar, triangular geometry makes it an ideal precursor for the construction of highly ordered, porous materials.^[1]

Table 1: Physicochemical Properties of **1,3,5-Tris(4-cyanophenyl)benzene** and its Precursor

| Property | 1,3,5-Tris(4-cyanophenyl)benzene | 1,3,5-Tris(4-bromophenyl)benzene (Precursor) |
|-------------------|--|---|
| CAS Number | 382137-78-2 | 7511-49-1 |
| Molecular Formula | C ₂₇ H ₁₅ N ₃ | C ₂₄ H ₁₅ Br ₃ |
| Molecular Weight | 381.43 g/mol | 543.09 g/mol [2] |
| Appearance | White to off-white powder/crystals | White solid[3] |
| Melting Point | Not available | 261-265 °C |
| Solubility | Soluble in THF | Soluble in Chloroform |

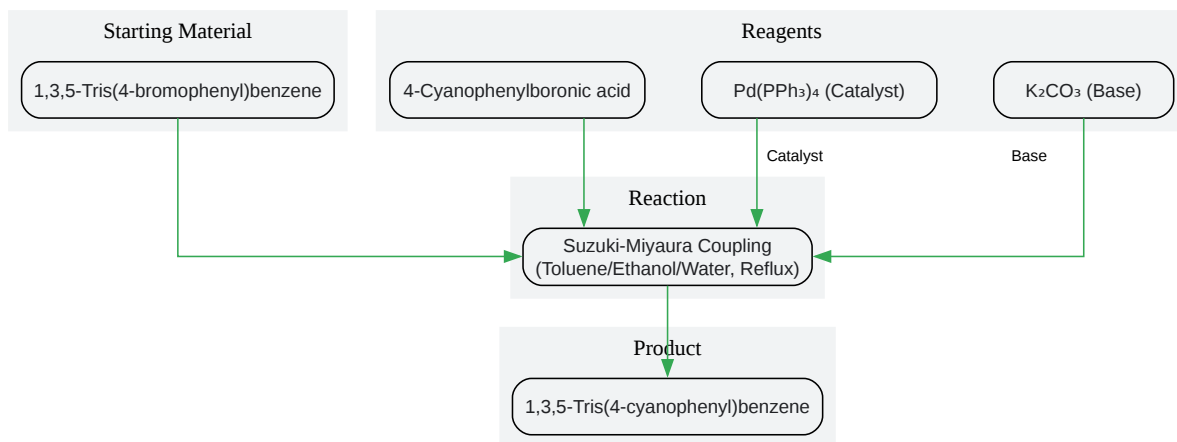
Table 2: Spectroscopic Data for 1,3,5-Tris(4-bromophenyl)benzene (Precursor)

| Spectroscopy | Data |
|---|---|
| ¹ H NMR (500 MHz, CDCl ₃) | δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H)[3] |
| ¹³ C NMR (125 MHz, CDCl ₃) | δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4[3] |
| FT-IR (KBr, cm ⁻¹) | 3043, 1595, 1489, 1379, 1075, 1007, 809[3] |

Note: Detailed experimental spectral data for **1,3,5-Tris(4-cyanophenyl)benzene** is not readily available in the public domain. The data for its common precursor is provided for reference.

Synthesis and Experimental Protocols

The primary synthetic route to **1,3,5-Tris(4-cyanophenyl)benzene** involves a Suzuki-Miyaura cross-coupling reaction from its bromo-analogue, 1,3,5-Tris(4-bromophenyl)benzene.



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Synthesis of **1,3,5-Tris(4-cyanophenyl)benzene**.

Detailed Synthesis of 1,3,5-Tris(4-cyanophenyl)benzene

Materials:

- 1,3,5-Tris(4-bromophenyl)benzene
- 4-Cyanophenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- Toluene
- Ethanol
- Deionized water

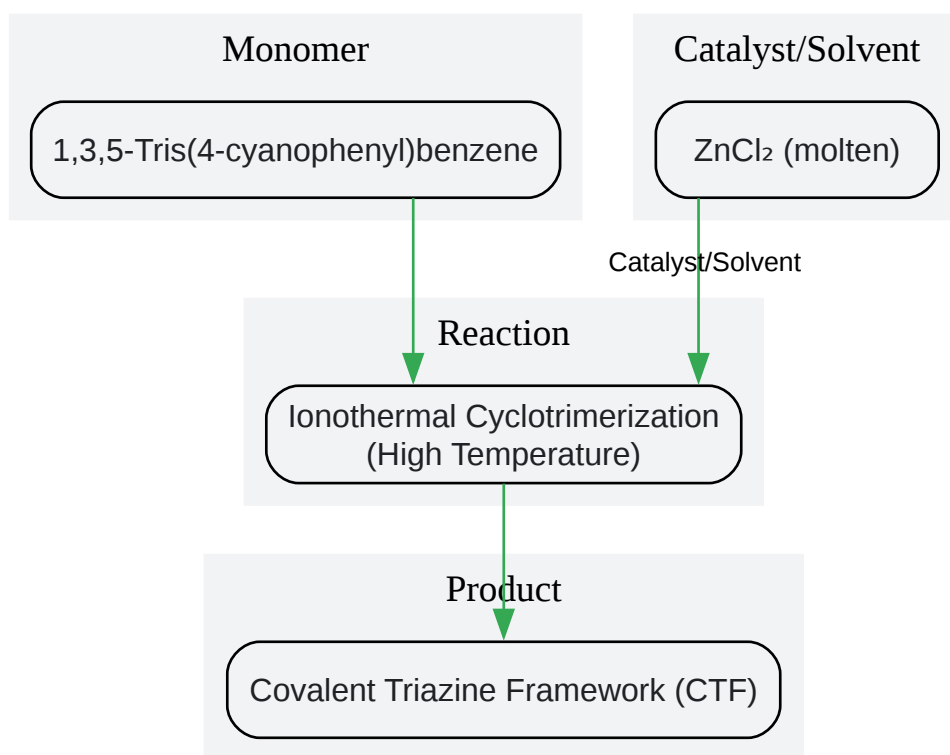
- Dichloromethane
- Anhydrous sodium sulfate
- Silica gel

Procedure:

- In a round-bottom flask, dissolve 1,3,5-Tris(4-bromophenyl)benzene (1 equivalent) and 4-cyanophenylboronic acid (3.3 equivalents) in a 2:1 mixture of toluene and ethanol.
- Add an aqueous solution of K_2CO_3 (2 M, 4 equivalents).
- Degas the mixture by bubbling with argon for 30 minutes.
- Add $Pd(PPh_3)_4$ (0.05 equivalents) to the mixture under an argon atmosphere.
- Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and separate the organic layer.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield **1,3,5-Tris(4-cyanophenyl)benzene** as a solid.

Formation of Covalent Organic Frameworks (COFs)

The nitrile functional groups of **1,3,5-Tris(4-cyanophenyl)benzene** are key to its utility in forming Covalent Triazine Frameworks (CTFs) through ionothermal cyclotrimerization.



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Formation of a Covalent Triazine Framework.

Synthesis of a Covalent Triazine Framework (CTF)

Materials:

- **1,3,5-Tris(4-cyanophenyl)benzene**
- Anhydrous zinc chloride (ZnCl₂)
- Quartz ampule
- Hydrochloric acid (HCl)
- Deionized water
- Acetone

Procedure:

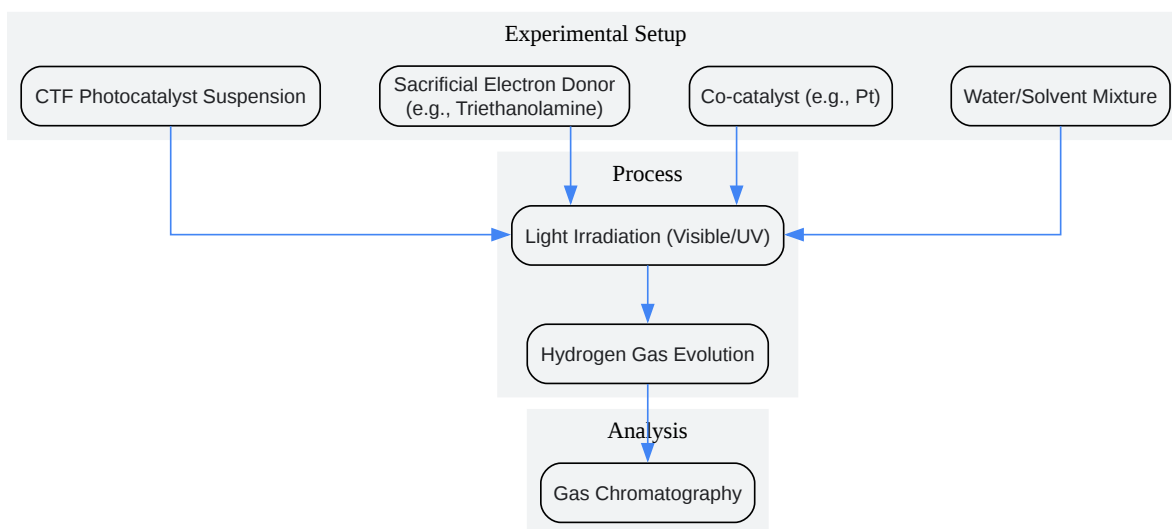
- Thoroughly mix **1,3,5-Tris(4-cyanophenyl)benzene** and anhydrous ZnCl_2 in a quartz ampule.
- Evacuate the ampule and seal it under vacuum.
- Heat the sealed ampule in a furnace to 400°C and maintain this temperature for 48 hours.
- Cool the ampule to room temperature.
- Carefully open the ampule and wash the resulting solid with dilute HCl to remove the ZnCl_2 .
- Wash the solid repeatedly with deionized water and acetone.
- Dry the resulting CTF powder in a vacuum oven at 120°C overnight.

Applications in Photocatalysis and Sensing

COFs derived from **1,3,5-Tris(4-cyanophenyl)benzene** exhibit promising properties for applications in photocatalysis and chemical sensing.

Photocatalytic Hydrogen Evolution

The nitrogen-rich and porous nature of CTFs makes them suitable for photocatalytic hydrogen evolution from water.



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Workflow for Photocatalytic Hydrogen Evolution.

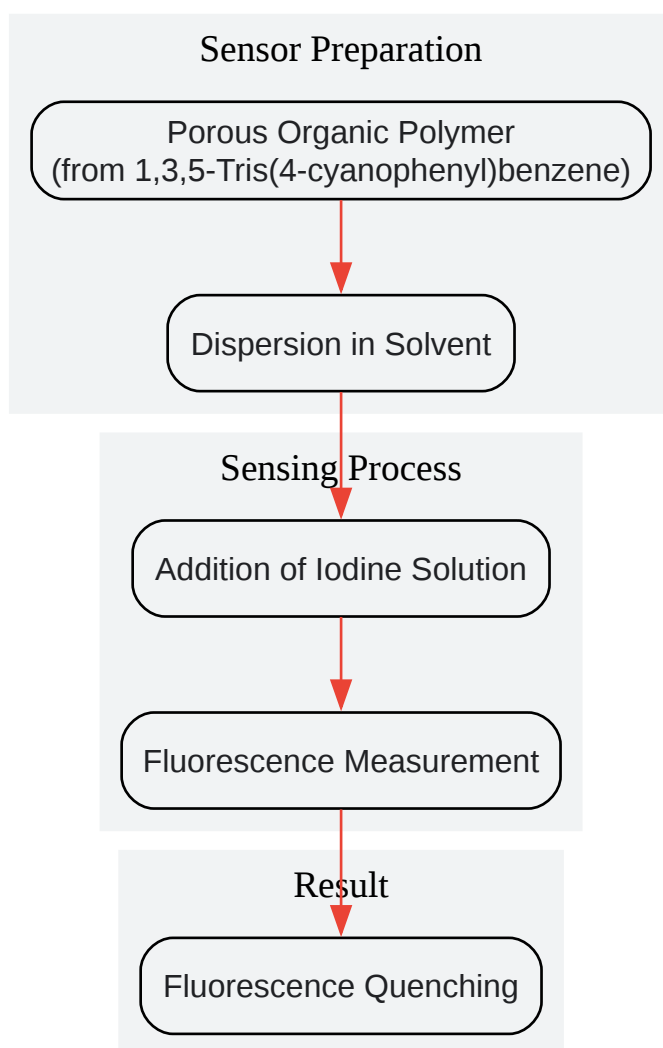
Experimental Protocol:

- Disperse the synthesized CTF powder in a mixture of water and a sacrificial electron donor (e.g., triethanolamine).
- Add a co-catalyst, such as a platinum source (e.g., H_2PtCl_6).
- Seal the reaction vessel and purge with an inert gas (e.g., argon) to remove oxygen.
- Irradiate the suspension with a light source (e.g., a Xenon lamp) while stirring.
- Periodically collect gas samples from the headspace of the reactor.

- Analyze the collected gas samples using gas chromatography to quantify the amount of hydrogen produced.[4][5]

Iodine Sensing

Polymers derived from **1,3,5-Tris(4-cyanophenyl)benzene** can be utilized for the fluorescent sensing of iodine.



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Workflow for Fluorescence-Based Iodine Sensing.

Experimental Protocol:

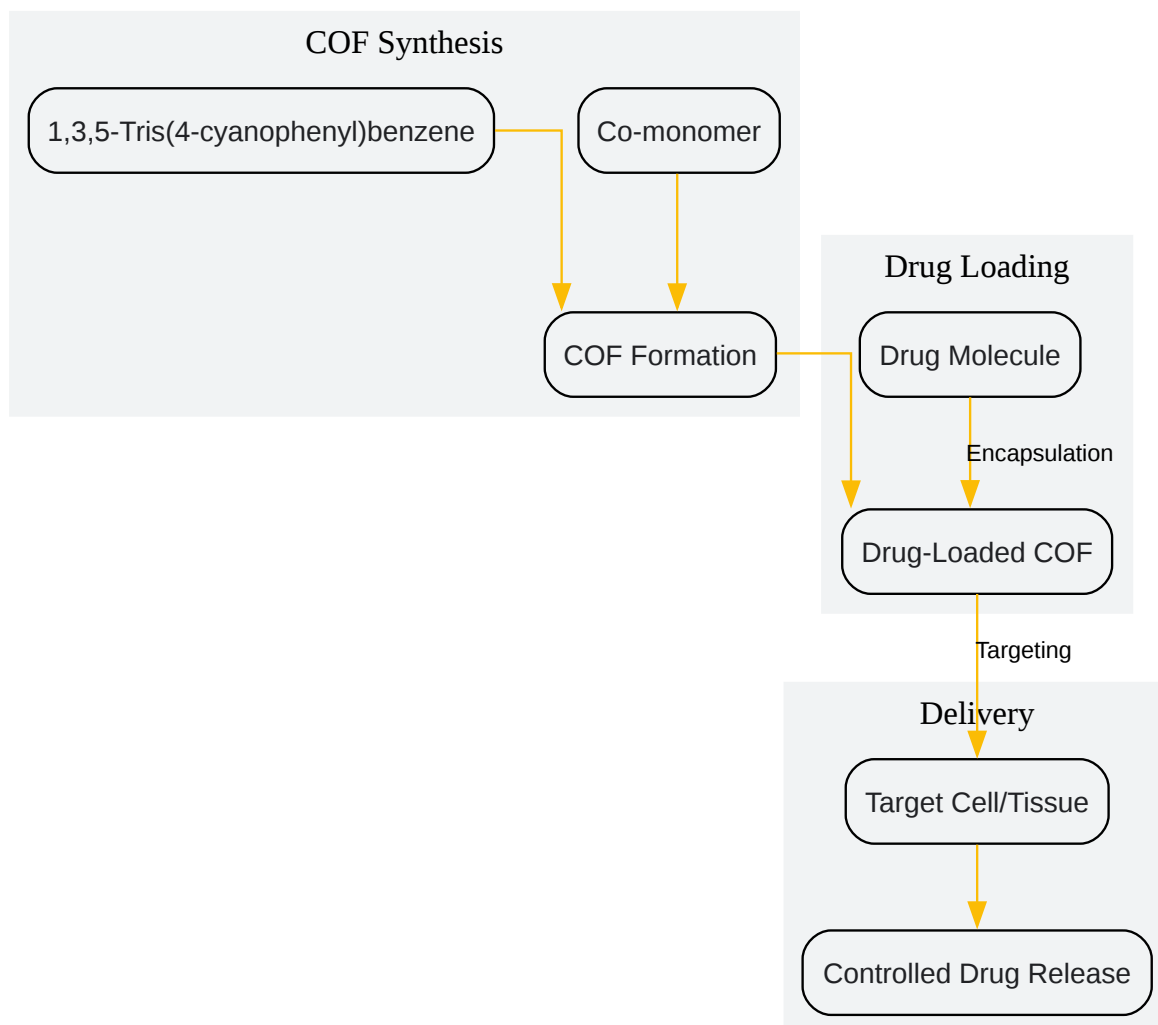
- Synthesize a porous organic polymer by reacting **1,3,5-Tris(4-cyanophenyl)benzene** with a suitable co-monomer (e.g., hydrazine hydrate).[6]
- Disperse the resulting polymer in a suitable solvent (e.g., ethanol).
- Record the initial fluorescence spectrum of the polymer dispersion.
- Add aliquots of an iodine solution to the polymer dispersion.
- Record the fluorescence spectrum after each addition of iodine.
- Observe the quenching of the fluorescence intensity as a function of iodine concentration to determine the sensing performance.[7]

Relevance to Drug Development

While **1,3,5-Tris(4-cyanophenyl)benzene** does not have direct applications in drug development, its derivatives and the materials synthesized from it hold significant potential in the biomedical field.

Covalent Organic Frameworks for Drug Delivery

The high porosity, large surface area, and tunable pore size of COFs make them excellent candidates for drug delivery systems.[8][9][10][11][12] Drugs can be loaded into the pores of the COF and released in a controlled manner. The surface of the COFs can also be functionalized to target specific cells or tissues, enhancing the efficacy of the drug and reducing side effects.



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COFs in Drug Delivery.

Anticancer Potential of a Carboxylated Analogue

Recent studies have investigated the anticancer potential of 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), a derivative of the core compound where the nitrile groups are hydrolyzed to carboxylic acids.[13][14][15] This compound has been shown to interact with DNA and exhibit cytotoxic effects against various cancer cell lines, including breast and cervical

cancer.[13][14][15][16] This suggests that derivatives of **1,3,5-Tris(4-cyanophenyl)benzene** could be explored as a new class of potential therapeutic agents.

Conclusion

1,3,5-Tris(4-cyanophenyl)benzene is a versatile and highly valuable building block in the synthesis of advanced porous materials. Its unique structural properties enable the construction of Covalent Organic Frameworks with applications in photocatalysis, sensing, and potentially in the biomedical field through drug delivery platforms. Further research into the functionalization of this core molecule and its derived materials is expected to unlock new and exciting opportunities across various scientific disciplines.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3,5-Tris(4-cyanophenyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3133020#1-3-5-tris-4-cyanophenyl-benzene-cas-number-382137-78-2]

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